molecular formula C8H7BrO3 B1282738 4-Bromo-2-methoxybenzoic acid CAS No. 72135-36-5

4-Bromo-2-methoxybenzoic acid

Cat. No.: B1282738
CAS No.: 72135-36-5
M. Wt: 231.04 g/mol
InChI Key: CEZLPETXJOGAKX-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a methoxy group at the second position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of brominated and methoxylated products. These interactions are crucial for the compound’s role in biochemical pathways and its utility in synthetic chemistry .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with transcription factors, influencing the transcription of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and biosynthetic processes. These metabolic interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, it can bind to proteins that facilitate its distribution within tissues, influencing its localization and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of 4-bromo-2-hydroxybenzoic acid using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide at room temperature for 18 hours . Another method involves the reaction of 4-bromo-2-hydroxybenzoic acid with methanol and lithium hydroxide in water at room temperature for 3 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Esterification: Methyl 4-bromo-2-methoxybenzoate.

    Reduction: 4-Bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-2-methoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and as a reference compound in analytical chemistry.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxybenzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    4-Bromo-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-3,5-dimethoxybenzoic acid: Contains two methoxy groups at the 3rd and 5th positions.

    2-Bromo-4-methoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring.

Uniqueness: 4-Bromo-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Properties

IUPAC Name

4-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZLPETXJOGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541184
Record name 4-Bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72135-36-5
Record name 4-Bromo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72135-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxybenzonitrile (7.35 g, 35 mmol) was dissolved in dioxane (400 mL). Sodium hydroxide (2.0 N, 200 mL) was added and the suspension was heated at 100° C. for 16 hours. Organic solvent was removed under reduced pressure and the aqueous mixture was filtered and washed with water. The filtrate was neutralized with hydrochloric acid (5.0N) to pH 1. The solid was collected by filtration to give 4-bromo-2-methoxybenzoic acid (3 g, 37%). 1H NMR (DMSO-d6) δ 3.84 (s, 3H), 7.21 (d, J=8.25 Hz, 1H), 7.33 (s, 1H), 7.58 (d, J=8.23 Hz, 1H).
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7.35 g
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400 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-bromo-2-methoxybenzoate (10 g) was dissolved in methanol (80 mL), 1N aqueous sodium hydroxide solution (80 mL) was added, and the mixture was refluxed for 3 hr. After cooling, 1N hydrochloric acid (80 mL) was added, and the mixture was filtered to give 4-bromo-2-methoxybenzoic acid (9.2 g). By reaction and treatment in the same manner as in Preparation Example 1 and using 4-bromo-2-methoxybenzoic acid (3.1 g) and 1-(2,4-dimethylphenyl)piperazine (2.7 g), the title compound (4.4 g) was obtained.
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10 g
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80 mL
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80 mL
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80 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-bromo-2-methoxybenzoate (1 g, 4.08 mmol) in 20 ml of MeOH was treated with 4.08 ml of a 2 N solution of potassium hydroxide and refluxed at 65° C. for 2.5 hours. MeOH was removed in vacuo and the remaining water was taken-up in 100 ml of EtOAc and quenched with 30 ml of 1 N HCl (3.5 eq.) and 100 ml of water. Layers were separated and the aqueous layer was extracted twice with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a yellow-white solid (950.7 mg crude).
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1 g
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20 mL
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30 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?

A1: this compound serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.

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